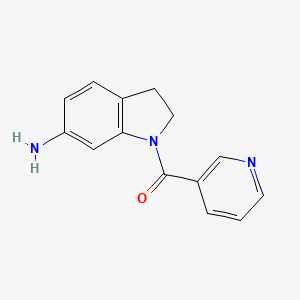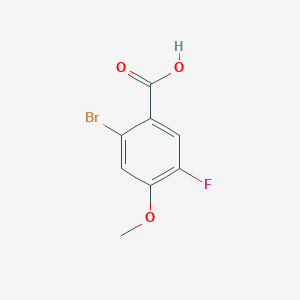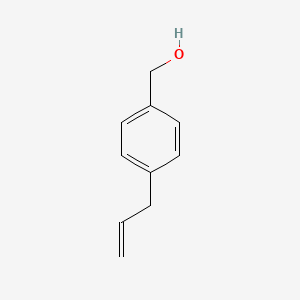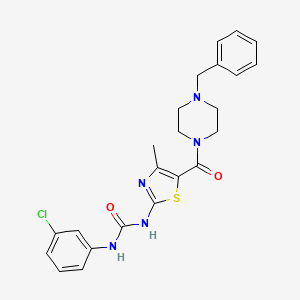
(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone, or 6-AIPM, is a synthetic compound that has been studied for its potential applications in scientific research. 6-AIPM is a member of the 2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone family, which is a class of compounds known for their ability to interact with receptors in the human body. 6-AIPM has been studied for its potential applications in drug discovery, as well as its ability to act as a modulator of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Tryptophan Metabolism and Biological Activities
Tryptophan, an amino acid with an indole ring similar to "(6-Amino-2,3-dihydro-indol-1-yl)-pyridin-3-yl-methanone", is extensively studied for its metabolic pathways and biological effects. The metabolism of tryptophan through the kynurenine pathway has implications in immune responses, with several metabolites affecting various physiological and pathological processes. For instance, the indole pathway in gut microbiota and its metabolites, like indole-3-propionic acid, have shown anti-inflammatory and beneficial metabolic effects (Galligan, 2018). This highlights the potential of indole-containing compounds in modulating health benefits through dietary amino acids, especially tryptophan.
Chemical Properties and Synthesis
Research on compounds containing pyridine and indole moieties focuses on their chemical properties, synthesis, and potential applications. A comprehensive review on the chemistry and properties of related compounds emphasizes their biological and electrochemical activities, indicating a broad area of interest for synthetic and medicinal chemistry (Boča et al., 2011). This suggests that "this compound" could be of interest for developing new synthetic methodologies or understanding complex chemical behaviors.
Heterocyclic N-oxide Molecules in Drug Development
The heterocyclic N-oxide derivatives, including those from pyridine and indazole, are recognized for their importance in drug development due to their diverse biological activities. These compounds have been involved in studies related to anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). This underscores the potential of compounds like "this compound" in medicinal chemistry, where their unique structural features could be leveraged for therapeutic purposes.
Propiedades
IUPAC Name |
(6-amino-2,3-dihydroindol-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-12-4-3-10-5-7-17(13(10)8-12)14(18)11-2-1-6-16-9-11/h1-4,6,8-9H,5,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSENSEDNDCLNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2538700.png)

![2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2538702.png)

![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2538707.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2538708.png)

![tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2538711.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)isonicotinamide](/img/structure/B2538712.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2538714.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B2538715.png)
